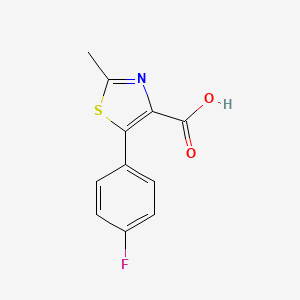

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

CAS No.: 433283-22-8

Cat. No.: VC2271813

Molecular Formula: C11H8FNO2S

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433283-22-8 |

|---|---|

| Molecular Formula | C11H8FNO2S |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | XYIAPLYZWWLUBC-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O |

| Canonical SMILES | CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O |

Introduction

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a synthetic organic compound with a molecular formula of C11H8FNO2S and a molecular weight of 237.25 g/mol. It is a derivative of the thiazole ring system, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. This compound is specifically noted for its structural features, including a fluorophenyl group attached to the thiazole ring, which can influence its chemical and biological properties.

Synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

The synthesis of this compound typically involves a two-stage process starting from the methyl ester of the thiazole derivative. The steps are as follows:

-

Hydrolysis: The methyl ester is hydrolyzed using sodium hydroxide in a mixture of tetrahydrofuran (THF) and methanol to form the carboxylic acid salt.

-

Acidification: The resulting salt is then acidified with hydrochloric acid to yield the final product.

Synthesis Conditions:

-

Stage 1: Methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate is treated with sodium hydroxide in THF and methanol at room temperature for 30 minutes.

-

Stage 2: The intermediate is then treated with hydrochloric acid in water at 0°C for 15 minutes to obtain the final product.

Yield: The synthesis typically yields the compound with a high purity of about 93% .

Structural Characterization

The structural characterization of thiazole derivatives often involves spectroscopic methods such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy). These techniques help in confirming the molecular structure and identifying functional groups present in the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume